Ranatuerin-1T
Description
Contextualization of Antimicrobial Peptides (AMPs) as Research Subjects
Antimicrobial peptides (AMPs) are a class of small, naturally occurring molecules that are integral to the innate immune system of a wide array of organisms, including animals, plants, and microorganisms. nih.govfrontiersin.org These peptides are gaining considerable attention from the research community as potential alternatives to conventional antibiotics. bohrium.comresearchgate.net This interest is largely driven by the global health challenge of rising antibiotic resistance, which has prompted the search for novel antimicrobial agents with different mechanisms of action. frontiersin.orggoogle.com
AMPs typically consist of 10 to 60 amino acids and are characterized by their cationic (positively charged) and amphipathic nature, which allows them to interact with and disrupt the negatively charged cell membranes of microbes. frontiersin.orgresearchgate.netoup.com Their broad spectrum of activity can encompass bacteria, fungi, viruses, and parasites. frontiersin.org The primary mechanism of action for many AMPs involves the permeabilization or disruption of the microbial cell membrane, a mode of attack that is considered less likely to induce resistance compared to traditional antibiotics that often target specific metabolic pathways. oup.com
Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides
Amphibian skin is a remarkably rich and diverse source of bioactive peptides, including a vast number of AMPs. nih.govbohrium.commdpi.com These skin secretions are part of the amphibian's sophisticated chemical defense system, protecting them from predation and infection by pathogenic microorganisms in their environment. bohrium.comkosfaj.orgfrontiersin.org Frogs and toads, particularly from the Ranidae and Hylidae families, are well-documented for producing a great variety of these peptides. nih.gov The composition of these secretions is often highly species-specific and can include a cocktail of peptides with different biological functions. nih.govgoogle.com Researchers stimulate the release of these peptides for collection, often using non-harmful methods, and then employ techniques like reversed-phase HPLC and mass spectrometry to isolate and identify individual compounds. nih.gov
Historical Discovery and Initial Isolation of Ranatuerin-1T
This compound was first identified and isolated from a skin extract of the European common frog, Rana temporaria. nih.govcapes.gov.br The discovery was detailed in a 1999 publication in the scientific journal Peptides. nih.gov The peptide was isolated based on its observed ability to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus. nih.govcapes.gov.br Subsequent analysis established the primary structure and key characteristics of the molecule. nih.gov
Table 1: Amino Acid Sequence of this compound
| Feature | Description |
|---|---|
| Sequence | GLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC |
| Length | 33 Amino Acids |
| Molecular Mass | 3400 Da |
| Source Organism | Rana temporaria (European common frog) |
Data sourced from UniProtKB and a 1999 study in Peptides. nih.govuniprot.org
Classification of this compound within the Ranatuerin Peptide Family
This compound belongs to the ranatuerin family of antimicrobial peptides, which are found in the skin of Ranid frogs. nih.gov This family is one of at least 14 recognized families of AMPs from these frogs, including others such as brevinins, esculentins, and temporins. nih.gov On a more detailed level, this compound is classified within the brevinin-2 (B1175259) subgroup of peptides. google.comgoogle.com A defining structural feature of this compound, which it shares with peptides in the brevinin-1 (B586460), ranalexin, and esculentin (B142307) families, is the presence of an intramolecular disulfide bridge that forms a cyclic heptapeptide (B1575542) ring at the C-terminal end of the molecule. google.comnih.gov This is distinct from peptides like ranatuerins 2 and 3, which possess a smaller hexapeptide ring. nih.gov
Significance of this compound Research in Peptide Science and Beyond
The study of this compound holds significance for several areas of scientific inquiry. Its discovery and characterization contribute to the growing library of natural AMPs that could serve as leads for developing new therapeutic agents to combat multidrug-resistant pathogens. google.com Research into this compound and its analogs helps to elucidate fundamental structure-activity relationships in peptides. nih.gov For instance, studies have explored how modifications to its different structural domains—such as its N-terminal alpha-helix, central beta-sheet, and C-terminal cyclic region—affect its antimicrobial potency and spectrum. nih.gov The specific antimicrobial profile of this compound has been documented, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov
Table 2: Antimicrobial Activity of this compound
| Target Organism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | 120 µM |
| Escherichia coli | Gram-negative bacterium | 40 µM |
| Candida albicans | Yeast (Fungus) | Not Active |
Data sourced from a 1999 study in Peptides. nih.gov
Furthermore, the presence and specific structure of peptides like this compound in different frog species are used as taxonomic and phylogenetic markers to study the evolutionary relationships between them. nih.govresearchgate.net The unique properties of this peptide make it a valuable tool for ongoing research in peptide design and the broader fight against infectious diseases. nih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC |
Origin of Product |
United States |
Structural Elucidation and Molecular Architecture of Ranatuerin 1t
Primary Structure Determination and Amino Acid Sequence Analysis
The primary structure of Ranatuerin-1T was determined following its isolation from frog skin extracts. nih.gov It is a 33-residue peptide with the following amino acid sequence: GLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC. nih.gov The sequence was established through techniques such as Edman degradation and mass spectrometry. The peptide has a molecular mass of approximately 3,400 Daltons. uniprot.org this compound belongs to the ranatuerin family of peptides, which are characterized by a conserved C-terminal region, but show greater variability in the N-terminal domain. nih.govbicnirrh.res.in
Table 1: Amino Acid Sequence of this compound
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Amino Acid | Gly | Leu | Leu | Ser | Gly | Leu | Lys | Lys | Val | Gly | Lys | His | Val | Ala | Lys | Asn | Val |
| Position | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | |
| Amino Acid | Ala | Val | Ser | Leu | Met | Asp | Ser | Leu | Lys | Cys | Lys | Ile | Ser | Gly | Asp | Cys |
Data sourced from Goraya et al. (1999) and UniProt. nih.govuniprot.org
Secondary Structure Prediction and Conformational Studies
The secondary structure of ranatuerin peptides is highly dependent on the solvent environment, a characteristic feature of many amphipathic antimicrobial peptides. mdpi.comnih.gov In aqueous solutions, these peptides typically exist in a flexible, random coil conformation. nih.govpdbj.org However, upon interaction with a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they adopt a more defined secondary structure. mdpi.comnih.gov The predicted conformation for the closely related ranatuerin-1 (B1576056) peptide includes three distinct structural domains: an N-terminal alpha-helix, a central beta-sheet, and a C-terminal beta-turn, which are critical for its biological activity. nih.govnih.gov
Conformational studies predict that the N-terminal region of ranatuerin peptides forms an amphipathic alpha-helix. nih.govresearchgate.net For the related ranatuerin-1, this helical domain is predicted to span residues 1-8. nih.gov This alpha-helical structure is crucial for the peptide's interaction with and disruption of microbial membranes. researchgate.net The dynamic nature of this domain is evident as it only forms in a non-polar, membrane-like environment. nih.govrcsb.org The flexibility and conformational adaptability of this region are encoded in the amino acid sequence and are considered fundamental to the peptide's bioactivity. nih.gov Studies on ranatuerin analogs have shown that increasing the α-helicity and cationic charge of the N-terminal domain can lead to enhanced antimicrobial potency. nih.govnih.gov
A defining feature of this compound and many other peptides isolated from Ranid frogs is a C-terminal cyclic domain formed by an intramolecular disulfide bond. nih.govnih.gov In this compound, this bond forms between the cysteine residues at positions 27 and 33. uniprot.org This creates a cyclic heptapeptide (B1575542) loop (-Cys-Lys-Ile-Ser-Gly-Asp-Cys-), a conserved structural motif commonly referred to as the "Rana-box". nih.govuniprot.orgnih.gov This disulfide bridge imposes significant conformational constraints on the C-terminus, stabilizing the peptide's structure. vulcanchem.commdpi.com While the precise role of the Rana-box can vary between different peptide families, it is considered crucial for the biological activity of many ranatuerins. mdpi.comnih.gov Deletion of this entire cyclic region in the related ranatuerin-1 resulted in an inactive analog, demonstrating its necessity for function. nih.gov
Beta-Turn Motifs
Advanced Spectroscopic and Structural Methodologies for Characterization (e.g., Circular Dichroism)
A variety of advanced spectroscopic techniques are employed to characterize the structure of peptides like this compound. Circular Dichroism (CD) spectroscopy is a primary method used to analyze the secondary structure of peptides in different environments. ntu.edu.sg CD studies on ranatuerin peptides consistently show that they adopt a random coil structure in aqueous buffer but fold into a distinct α-helical conformation in membrane-mimicking solvents like 50% trifluoroethanol (TFE) or in the presence of liposomes. mdpi.comnih.govnih.gov The CD spectrum of a helical peptide is characterized by negative peaks near 208 and 222 nm. portlandpress.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used for detailed three-dimensional structure determination. pdbj.org For instance, the solution structure of the related peptide ranatuerin-2CSa was determined using proton NMR spectroscopy in a TFE-water mixture. rcsb.org These studies revealed a full-length helix-turn-helix conformation, providing precise insights into the peptide's folding that complements the data from CD spectroscopy. pdbj.orgrcsb.org
Biosynthetic Pathways and Genetic Regulation of Ranatuerin 1t
Gene Encoding and Precursor Protein Processing
The synthesis of ranatuerin-1T begins with the transcription and translation of its corresponding gene, which encodes a precursor protein. This precursor, or prepropeptide, is a common feature in the biosynthesis of many amphibian AMPs. imrpress.com It is typically composed of three distinct domains: an N-terminal signal peptide, an acidic spacer region, and the C-terminal mature peptide. nih.govmdpi.commdpi.com The genetic information for ranatuerin peptides is encoded in the frog's genome, with evidence suggesting that the diversity of these peptides arises from gene duplication events and subsequent mutations within the mature peptide coding region. researchgate.netnsf.gov
The precursor protein for this compound contains a putative signal peptide at its N-terminus. mdpi.combioone.org This short sequence, typically around 22 amino acids in length for ranatuerin precursors, directs the newly synthesized protein to the endoplasmic reticulum for secretion. nih.govmdpi.com The signal peptide is then cleaved off by a signal peptidase. mdpi.comunibo.itdtu.dk While the specific cleavage site for this compound has not been definitively determined in all studies, the analysis of homologous ranatuerin precursors shows a highly conserved signal peptide region that terminates before the acidic pro-peptide sequence. bioone.org For instance, the precursor for ranatuerin-2Pb from Rana pipiens and ranatuerin-2-AW from Amolops wuyiensis both feature a 22-residue signal peptide. nih.govmdpi.com This conservation suggests a similar processing mechanism for this compound.
Following the signal peptide, the precursor contains an acidic spacer peptide region. nih.govmdpi.com At the junction between this acidic spacer and the mature this compound peptide sequence, there is a specific recognition site for pro-peptide convertases. This site is typically a pair of basic amino acid residues, most commonly Lysine-Arginine (-KR-). nih.govbioone.orgnih.gov This "-KR-" motif is a classical processing site for endoproteolytic cleavage by enzymes belonging to the proprotein convertase family, such as furin. mdpi.combioone.orguvic.ca The cleavage at this site releases the mature peptide from its precursor. nih.govmdpi.com This enzymatic processing is a critical step in the maturation of this compound and other related peptides. nih.govvulcanchem.com
Analysis of Signal Peptide Cleavage
Post-Translational Modifications and Their Influence on Peptide Maturation
After the proteolytic cleavage of the precursor protein, the mature this compound peptide undergoes further modifications, which are crucial for its final structure and biological activity. A key post-translational modification for this compound and many other ranatuerin family peptides is the formation of an intramolecular disulfide bridge. nih.govuniprot.org
This compound's primary structure contains two cysteine residues that form a disulfide bond, creating a cyclic heptapeptide (B1575542) ring at the C-terminus. nih.gov This "Rana box" motif is a characteristic feature of many ranatuerin peptides, although the specific amino acid sequence within the loop can vary. nih.gov The formation of this disulfide bridge is essential for the peptide's stability and has been shown to be important for its antimicrobial and antiproliferative activities. nih.gov Deletion or disruption of this loop can significantly reduce the peptide's biological efficacy. nih.gov The oxidation of the sulfhydryl groups of the two cysteine residues leads to the formation of this covalent bond. nih.gov
While C-terminal amidation is a common post-translational modification in other amphibian AMPs, enhancing their activity and stability, it is not reported for this compound. researchgate.netuniprot.org
Tissue-Specific Expression and Synthesis in Granular Glands of Amphibian Skin
The primary site of synthesis and storage of this compound is the granular glands distributed throughout the skin of Rana temporaria. imrpress.comresearchgate.netuniprot.org These specialized glands produce and store a diverse array of bioactive peptides, including AMPs, which are secreted onto the skin surface upon stress or injury as a defense mechanism. core.ac.ukoup.com The expression of ranatuerin genes is predominantly localized to these cutaneous glands. vulcanchem.com However, some studies have detected transcripts of ranatuerin genes at low levels in other tissues, such as the small intestine and skeletal muscle in Rana ornativentris, suggesting potential secondary roles. nih.gov The synthesis within the granular glands occurs in the multinucleated cells, where the precursor proteins are processed and the mature peptides are stored in large granules. imrpress.com
Transcriptional and Translational Regulation Mechanisms
The expression of ranatuerin genes is a regulated process, although the specific mechanisms for this compound are not fully elucidated. Studies on related amphibian AMPs suggest that gene expression can be influenced by developmental stage and environmental stimuli. The diversity of ranatuerin peptides is thought to arise from gene duplication followed by accelerated evolution of the mature peptide-coding region, while the signal peptide and pro-sequence regions remain highly conserved. nsf.gov There is also evidence for alternative splicing as a mechanism to generate diversity in AMPs in some frog species, which could potentially apply to ranatuerins. researchgate.netdntb.gov.ua The regulation of translation ensures that the peptides are synthesized when needed, as part of the frog's innate immune response.
Environmental and Physiological Modulators of Ranatuerin Gene Expression
The expression of ranatuerin genes can be modulated by various environmental and physiological factors. For instance, exposure to pathogens can trigger an immune response leading to the upregulation of AMP gene expression. cdnsciencepub.com In a study on Rana dybowskii, infection with the Rana grylio virus led to an initial decrease followed by a sustained upregulation of ranatuerin-2YJ gene expression. cdnsciencepub.com
Developmental stage is another critical modulator. In many frog species, the expression of AMP genes, including ranatuerins, is significantly upregulated during metamorphosis, coinciding with the transition from an aquatic to a terrestrial environment and exposure to a new set of pathogens. nih.govbiologists.comoup.com For example, in Rana ornativentris, the mRNA levels of preproranatuerin-2 were detectable only after the onset of metamorphosis. nih.gov
Stress, in the form of dehydration or anoxia, has also been shown to influence AMP gene expression. In the wood frog Rana sylvatica, dehydration led to increased mRNA levels of brevinin-1SY. biologists.com Conversely, the administration of glucocorticoids, which are stress-related hormones, has been shown to have complex effects. While some studies suggest that glucocorticoids can suppress AMP synthesis, a study on Lithobates pipiens found that corticosteroid administration was associated with an increase in the gene expression of brevinin-1P, and a similar, though not statistically significant, trend for ranatuerin-2P. nih.gov Environmental pollutants have also been shown to affect the gene expression of biomarkers in tadpoles, suggesting that the expression of AMP genes could also be impacted. d-nb.info
Mechanistic Investigations of Ranatuerin 1t S Biological Actions
Antimicrobial Action Mechanisms at the Cellular and Molecular Level
Ranatuerin-1T, an antimicrobial peptide isolated from the skin of the European brown frog, Rana temporaria, exhibits growth-inhibiting activity against a range of microorganisms. nih.govnih.gov Its primary structure is GLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC. nih.gov Like other antimicrobial peptides from Ranid frogs, it features an intramolecular disulfide bridge that forms a heptapeptide (B1575542) ring. nih.gov The mechanisms behind its antimicrobial effects are multifaceted, primarily targeting the bacterial cell membrane and potentially interfering with intracellular processes.
Interaction with Bacterial Cell Membranes: Theoretical Models (e.g., Barrel-Stave, Carpet, Toroidal Pore)
The primary mode of action for most antimicrobial peptides (AMPs), including ranatuerins, involves the disruption of the bacterial cell membrane. vulcanchem.commdpi.commdpi.com This interaction is initially driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane. vulcanchem.combachem.com The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic regions, is crucial for their ability to interact with and disrupt the lipid bilayer of bacterial membranes. vulcanchem.com Several theoretical models describe how AMPs permeabilize bacterial membranes:
Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, arranging like the staves of a barrel to form a transmembrane pore. nih.govbachem.comfrontiersin.org The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a channel through which ions and other cellular contents can leak out, leading to cell death. bachem.comfrontiersin.org
Carpet Model: This model proposes that peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. nih.govfrontiersin.orgsemanticscholar.org Once a threshold concentration is reached, the peptides disrupt the membrane's curvature and integrity in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration without forming discrete pores. frontiersin.orgsemanticscholar.orgmdpi.com
Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the formation of pores. However, in this model, the peptides, along with the lipid monolayers, bend inward to line the pore. nih.govfrontiersin.orgmdpi.com This creates a "wormhole" or toroidal structure where the pore is continuous with the inner and outer leaflets of the membrane, allowing for the leakage of cellular contents. bachem.commdpi.com
While the exact model for this compound is not definitively established, the action of related ranatuerin peptides and other AMPs suggests that one or a combination of these membrane-disrupting mechanisms is likely responsible for its antimicrobial activity. mdpi.comnih.govbiorxiv.org
Permeabilization and Disruption of Bacterial Membrane Integrity
The interaction of this compound and related ranatuerin peptides with the bacterial membrane leads to its permeabilization and a loss of integrity. mdpi.comunina.itvulcanchem.com This process is often rapid and concentration-dependent. mdpi.com Studies on ranatuerin peptides demonstrate that they can cause significant and immediate membrane permeabilization, as observed through the uptake of dyes like SYTOX Green, which can only enter cells with compromised membranes. mdpi.commdpi.com The disruption of the membrane leads to the leakage of ions, metabolites, and other essential cellular components, ultimately resulting in cell death. nih.govbachem.com The efficiency of this process is influenced by the peptide's structural features, such as its net positive charge and amphipathic α-helical structure. nih.govvulcanchem.com
Interference with Intracellular Processes: DNA, RNA, and Protein Synthesis Inhibition
While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the bacterial membrane and interfere with intracellular processes. nih.govimrpress.com This can include the inhibition of DNA, RNA, and protein synthesis. nih.govresearchgate.net For instance, some AMPs have been shown to bind to nucleic acids or ribosomes, thereby halting essential cellular functions. uvic.camhmedical.com Although direct evidence for this compound's interference with these specific intracellular processes is limited, it is a recognized mechanism for other cationic antimicrobial peptides. imrpress.com It is possible that at sublethal concentrations, this compound may exert secondary effects by targeting these intracellular components after membrane translocation. unina.it
Effects on Bacterial Biofilm Formation and Eradication
Bacterial biofilms, communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Some ranatuerin peptides have demonstrated the ability to inhibit the formation of bacterial biofilms. mdpi.comvulcanchem.com This antibiofilm activity is crucial, as it presents a potential avenue for treating persistent infections. The mechanism of biofilm inhibition may involve preventing the initial attachment of bacteria to surfaces or disrupting the integrity of the mature biofilm matrix. mdpi.com Studies on ranatuerin-2 (B1576050) peptides show they can prevent biofilm formation at various concentrations. vulcanchem.com
Anticancer Action Mechanisms at the Cellular and Molecular Level
In addition to their antimicrobial properties, many antimicrobial peptides, including those from the ranatuerin family, have shown potential as anticancer agents. nih.govfrontiersin.orgnih.gov This dual activity stems from the ability of these peptides to selectively target and disrupt the membranes of both microbial and cancerous cells.
Selective Interactions with Cancer Cell Membranes
The anticancer activity of peptides like this compound is largely attributed to their selective interaction with the membranes of cancer cells. nih.govnih.gov This selectivity is based on the differences in membrane composition between cancerous and normal mammalian cells. semanticscholar.orgiiitd.edu.in Cancer cell membranes often have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) on their outer leaflet. semanticscholar.orgiiitd.edu.in This negative charge facilitates the electrostatic attraction of cationic peptides. semanticscholar.orgiiitd.edu.in
Once bound to the cancer cell membrane, the peptides can induce membrane permeabilization and lysis through mechanisms similar to their antimicrobial action, such as the formation of pores or membrane disruption. nih.govsmolecule.com This leads to the disintegration of the cancer cell. nih.gov The amphipathic nature of these peptides is also critical for their anticancer activity, allowing them to insert into and destabilize the cancer cell membrane. nih.gov The ability of ranatuerin peptides to inhibit the proliferation of tumor cells, often at concentrations that show limited toxicity to normal cells, highlights their therapeutic potential. nih.govportlandpress.com
Induction of Apoptosis Pathways
This compound and its related peptides, collectively known as ranatuerins, have been shown to trigger programmed cell death, or apoptosis, in cancerous cells through a multi-faceted approach. This process involves the activation of key molecular players and the disruption of essential cellular structures, ultimately leading to the controlled demise of the cancer cell. The primary structure of this compound is GLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC. nih.gov
Caspase Activation
A crucial step in the apoptotic cascade is the activation of caspases, a family of protease enzymes that execute the cell death program. plos.org Studies on ranatuerin peptides, such as Ranatuerin-2PLx, have demonstrated their ability to activate Caspase-3, a key executioner caspase. nih.govnih.gov This activation is a critical downstream event that leads to the cleavage of various cellular proteins, dismantling the cell in a controlled manner. plos.orgmdpi.com For instance, Ranatuerin-2PLx was found to activate Caspase-3 at a concentration of 5 µM in prostate cancer cells. nih.govnih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, which are associated with the extrinsic and intrinsic apoptotic pathways respectively, has also been observed with related antimicrobial peptides. mdpi.com
Mitochondrial Membrane Depolarization
The mitochondrion, often referred to as the powerhouse of the cell, plays a central role in the intrinsic pathway of apoptosis. mdpi.com A key event in this pathway is the disruption of the mitochondrial membrane potential (MMP). thermofisher.comnih.gov Ranatuerin peptides are thought to contribute to the depolarization of the mitochondrial membrane. mdpi.comnih.gov This loss of membrane potential is a critical indicator of mitochondrial dysfunction and a point of no return in the apoptotic process. thermofisher.combiorxiv.org The depolarization of the inner mitochondrial membrane disrupts vital functions like ATP synthesis and can trigger the release of pro-apoptotic factors. thermofisher.com
Cytochrome C Release
Following mitochondrial membrane depolarization, the release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a pivotal event in the intrinsic apoptotic pathway. thermofisher.comnumberanalytics.com Once in the cytosol, cytochrome c binds to Apaf-1, forming a complex known as the apoptosome. plos.orgnumberanalytics.com This structure then activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, amplifying the apoptotic signal. plos.orgnumberanalytics.com While direct evidence for this compound inducing cytochrome c release is still emerging, the observed mitochondrial membrane depolarization by related peptides strongly suggests this downstream consequence. mdpi.comnih.govresearchgate.net
DNA Fragmentation
The final hallmark of apoptosis is the fragmentation of the cell's DNA by cellular enzymes, a process that ensures the genetic material is neatly disposed of. nih.govhumanreproductionarchives.com The activation of executioner caspases, such as Caspase-3, ultimately leads to the activation of endonucleases that cleave the DNA into smaller fragments. nih.gov This systematic degradation of the genome is a key feature that distinguishes apoptosis from other forms of cell death. The apoptotic events initiated by ranatuerins, including caspase activation and mitochondrial disruption, culminate in this irreversible step. nih.govmdpi.comnih.gov
Inhibition of Cancer Cell Proliferation
Beyond inducing apoptosis, this compound and its analogues have demonstrated the ability to directly inhibit the proliferation of various cancer cell lines. nih.govmdpi.com This anti-proliferative activity is a key aspect of their potential as anticancer agents.
Research has shown that ranatuerin peptides can exhibit a dose-dependent inhibitory effect on the growth of cancer cells. nih.gov For example, Ranatuerin-2PLx was found to inhibit the proliferation of several tumor cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 5.79 to 20.19 µM. nih.gov Notably, these peptides often show a degree of selectivity, being more potent against cancer cells than normal, non-cancerous cells. nih.goviiitd.edu.in The anti-proliferative mechanisms are thought to be closely linked to their ability to disrupt cell membranes and induce the apoptotic pathways discussed previously. nih.gov
Table 1: Inhibitory Effects of Ranatuerin-2PLx on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| PC-3 | Prostate Cancer | 5.79 |
| H157 | Lung Cancer | ~10 |
| MCF-7 | Breast Cancer | ~15 |
| U251MG | Glioblastoma | ~20 |
| MDA-MB-435s | Melanoma | ~20.19 |
Data derived from studies on Ranatuerin-2PLx, a related ranatuerin peptide. nih.govvulcanchem.com
Immunomodulatory Properties and Associated Cellular Pathways
In addition to their direct cytotoxic effects on cancer cells, emerging evidence suggests that ranatuerin peptides possess immunomodulatory properties. smolecule.com This means they can influence and modify the activity of the host's immune system. smolecule.comresearchgate.net Antimicrobial peptides (AMPs) in general are recognized for their ability to modulate both innate and adaptive immune responses. researchgate.netfrontiersin.org
The immunomodulatory functions of these peptides can include:
Modulation of Inflammatory Responses: They can influence the production of pro-inflammatory and anti-inflammatory cytokines, helping to regulate the immune response at sites of infection or cancer. researchgate.net
Chemotaxis: Some AMPs can attract immune cells, such as neutrophils and macrophages, to the site of action, enhancing the body's natural defense mechanisms.
Enhancement of Immune Cell Activity: They may directly interact with immune cells to boost their ability to fight off pathogens and abnormal cells. smolecule.com
While the specific cellular pathways through which this compound exerts its immunomodulatory effects are still under active investigation, the broader family of ranatuerins and other amphibian-derived peptides have been shown to interact with various components of the immune system. smolecule.comresearchgate.net This dual functionality of direct cytotoxicity and immune modulation makes this compound a compelling candidate for further research in the development of novel cancer therapies. frontiersin.org
Structure Activity Relationship Sar Studies and Rational Design of Ranatuerin 1t Analogs
Impact of Amino Acid Substitutions on Biological Potency and Selectivity
Role of Cationic Residues and Net Charge in Membrane Interaction
The net positive charge of antimicrobial peptides is a key factor in their initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. vulcanchem.commdpi.com In ranatuerin peptides, this positive charge is primarily contributed by lysine (B10760008), arginine, and histidine residues. unina.it Increasing the cationicity of ranatuerin analogs has been shown to enhance their antimicrobial potency.
A notable example is the substitution of asparagine at position 8 with lysine in Ranatuerin-1 (B1576056), which resulted in an analog with increased positive charge and enhanced potency against both Gram-positive and Gram-negative bacteria, with only a marginal increase in hemolytic activity. unina.it This improved antimicrobial efficacy is attributed to the increased α-helicity of the N-terminal domain and the enhanced cationic charge, which are critical for binding to the negatively charged phospholipids (B1166683) in bacterial cell membranes. unina.it However, simply increasing cationicity does not always lead to improved activity. For instance, substituting glycine (B1666218) residues in the central domain of a [Ser-19, Ser-25] Ranatuerin-1 analog with lysine resulted in inactive peptides, despite the increased positive charge and α-helical content. nih.gov This highlights the importance of the position and context of cationic residues within the peptide sequence.
Table 1: Impact of Cationic Residue Substitutions on Ranatuerin-1 Analogs
| Original Peptide/Analog | Substitution | Effect on Net Charge | Impact on Antimicrobial Potency | Hemolytic Activity |
|---|---|---|---|---|
| Ranatuerin-1 | N/A | Baseline | Baseline | Baseline |
| [Lys-8] Ranatuerin-1 | Asn-8 → Lys | Increased | Increased against Gram-positive and Gram-negative bacteria | Small increase (21%) nih.gov |
Influence of Hydrophobicity and Amphipathicity
Hydrophobicity and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are critical for the ability of AMPs to interact with and disrupt microbial membranes. vulcanchem.comvulcanchem.comnih.gov The hydrophobic residues facilitate the insertion of the peptide into the lipid bilayer, a crucial step in membrane permeabilization. vulcanchem.com
In Ranatuerin-1, substitutions that increase hydrophobicity can have a significant impact on its lytic activity. For example, the substitution of asparagine at position 22 with alanine, which increases both α-helicity and hydrophobicity, led to a 3.5-fold increase in hemolytic activity. nih.gov This demonstrates a delicate balance, where increasing hydrophobicity can enhance antimicrobial action but may also increase toxicity to host cells.
Conversely, a study on a ranatuerin-2 (B1576050) peptide, R2AW, showed that a variant with enhanced cationicity and hydrophobicity, [Lys4,19, Leu20]R2AW(1-22)-NH2, exhibited significantly optimized antibacterial and anticancer activities. nih.govmdpi.com This suggests that a combined modulation of charge and hydrophobicity can lead to analogs with superior therapeutic profiles. The ability of ranatuerin peptides to adopt an amphipathic α-helical structure in a membrane-mimetic environment is a common and crucial feature for their biological function. capes.gov.brnih.gov
Effects of Specific Residue Modifications on Conformational Features
The conformation of Ranatuerin-1T and its analogs, particularly their ability to form α-helical structures in membrane-like environments, is a key determinant of their activity. Circular dichroism studies have confirmed that Ranatuerin-1 possesses significant α-helical character in a membrane-mimetic solvent like 50% trifluoroethanol. nih.gov
Functional Consequences of Peptide Truncations
Truncation, the removal of amino acid residues from the N- or C-terminus of a peptide, is a common strategy in SAR studies to identify the minimal active domain and to modulate biological activity. Studies on ranatuerin peptides have shown that both the N-terminal and C-terminal regions are crucial for their function.
Deletion of the N-terminal domain (residues 1-8) or the C-terminal cyclic heptapeptide (B1575542) region (residues 19-25) of Ranatuerin-1 resulted in inactive analogs. nih.gov This underscores the importance of both ends of the peptide for its antimicrobial action.
However, studies on other ranatuerin family members have shown more nuanced effects. For a ranatuerin-2 peptide, R2AW, the removal of the C-terminal "Rana box" in a truncated product, R2AW(1-22)-NH2, resulted in similar antibacterial activity to the full-length peptide when the C-terminus was amidated. nih.gov This suggests that for some ranatuerins, the C-terminal cyclic domain may be dispensable for antibacterial activity, and that C-terminal amidation can compensate for its removal. nih.govvulcanchem.com Furthermore, a truncated analog of ranatuerin-2Pb, named RPb, which consisted of the C-terminal 18 amino acids and was amidated, retained broad-spectrum antimicrobial activity. mdpi.com
Importance of Conserved Domains (e.g., Rana-box) for Biological Efficacy
A characteristic feature of many ranatuerin peptides, including this compound, is the presence of a C-terminal cyclic domain stabilized by a disulfide bridge, often referred to as the "Rana-box". vulcanchem.comnih.govnih.gov This conserved motif is believed to play a significant role in the biological efficacy of these peptides.
The C-terminal cyclic heptapeptide in the ranatuerin-1 family and the cyclic hexapeptide in the ranatuerin-2 family are defining features. google.com The disulfide bridge within the Rana-box is thought to be critical for maintaining the structural integrity and, consequently, the biological activity of the peptide. vulcanchem.com For instance, the replacement of the cysteine residues in Ranatuerin-1 with serine, which prevents the formation of the disulfide bond, resulted in decreased antimicrobial potency. nih.gov
However, the indispensability of the Rana-box for antimicrobial activity appears to be context-dependent within the broader ranatuerin family. While crucial for Ranatuerin-1, some studies on ranatuerin-2 peptides have shown that the Rana-box is not essential for antibacterial activity, especially when other modifications like C-terminal amidation are present. nih.govnih.gov
Computational and In Silico Approaches in Rational Peptide Design
In recent years, computational and in silico methods have become invaluable tools in the rational design of novel antimicrobial peptides, including analogs of this compound. mdpi.com These approaches can predict the physicochemical properties, secondary structure, and potential biological activity of peptide sequences, thereby accelerating the design-test-optimize cycle and reducing the reliance on costly and time-consuming experimental screening. mdpi.comchemrxiv.org
Sequence-based design methods utilize the known sequences of active peptides to identify patterns and crucial residues, which can then be used to generate new, potentially more potent analogs. mdpi.com Structure-based design, on the other hand, leverages the three-dimensional structure of a peptide to predict its interaction with microbial membranes. Molecular dynamics (MD) simulations, for example, can provide insights into how a peptide like this compound or its analogs might insert into and disrupt a lipid bilayer. mdpi.com
These computational tools can be used to systematically explore the effects of amino acid substitutions, truncations, and other modifications on properties like helicity, hydrophobicity, and amphipathicity. unina.itnih.gov By predicting these parameters, researchers can prioritize the synthesis and experimental testing of the most promising candidates, leading to a more efficient and targeted approach to developing new antimicrobial agents.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ranatuerin-1 |
| [Lys-8] Ranatuerin-1 |
| [Ser-19, Ser-25] Ranatuerin-1 |
| Ranatuerin-2 |
| R2AW |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 |
| R2AW(1-22)-NH2 |
| Ranatuerin-2Pb |
Preclinical Efficacy and Therapeutic Potential Mechanistic Perspectives
Efficacy Against Pathogenic Microorganisms, Including Antimicrobial-Resistant Strains (e.g., MRSA)
Ranatuerin-1T and its related peptides have demonstrated notable efficacy against a range of pathogenic microorganisms. The parent peptide, this compound, was initially identified from the skin of the European brown frog, Rana temporaria, and showed growth-inhibiting activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) was determined to be 120 µM for S. aureus and 40 µM for E. coli. nih.gov However, it was found to be inactive against the yeast Candida albicans. nih.gov
Subsequent research has focused on other members of the ranatuerin family and their analogues, revealing a broad spectrum of antimicrobial activity. For instance, peptides from the ranatuerin-2 (B1576050) family generally exhibit broad-spectrum activity against bacteria with low hemolytic activity. researchgate.net Ranatuerin-2PLx, another member of this family, has shown a moderate and broad-spectrum antimicrobial effect against various microorganisms, including the antibiotic-resistant strain methicillin-resistant Staphylococcus aureus (MRSA), with a minimal inhibitory concentration of 256 µM. nih.gov
Studies on ranatuerin-2-AW (R2AW) from the Wuyi torrent frog and its analogues have provided further insights into their efficacy against resistant strains. mdpi.comnih.gov The parent peptide R2AW displayed moderate antibacterial activity against S. aureus and E. coli. mdpi.com Notably, an optimized analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, exhibited significantly enhanced antibacterial activity, including against MRSA. mdpi.comnih.gov This analogue demonstrated a rapid, concentration-dependent bacterial killing effect. mdpi.com Another study on ranatuerin-2Pb and its truncated analogues also highlighted their activity against MRSA. researchgate.netnih.gov The truncated analogue, RPb, not only retained broad-spectrum antimicrobial activity but also showed efficacy against MRSA biofilms. nih.gov The mechanism of action for many of these peptides involves the disruption of the bacterial cell membrane. mdpi.comvulcanchem.com
Table 1: Antimicrobial Activity of this compound and Related Peptides
| Peptide | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 120 | nih.gov |
| This compound | Escherichia coli | 40 | nih.gov |
| This compound | Candida albicans | Inactive | nih.gov |
| Ranatuerin-2PLx | MRSA | 256 | nih.gov |
| Ranatuerin-2-AW (R2AW) | Staphylococcus aureus | 32 | mdpi.com |
| Ranatuerin-2-AW (R2AW) | Escherichia coli | 32 | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | MRSA | 2 | vulcanchem.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Klebsiella pneumoniae | 2 | vulcanchem.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Staphylococcus aureus | 2 | vulcanchem.com |
| Ranatuerin-2Pb | Staphylococcus aureus | - | nih.gov |
| Ranatuerin-2Pb | MRSA | - | nih.gov |
| RPb (analogue of Ranatuerin-2Pb) | MRSA | - | nih.gov |
Efficacy Against Various Cancer Cell Line Models (e.g., Prostate, Breast, Liver, Lung, Ovarian)
Beyond their antimicrobial properties, ranatuerin peptides have emerged as promising candidates in cancer therapy. researchgate.netfrontiersin.org Ranatuerin-2PLx, for example, has been found to inhibit the proliferation of several tumor cell lines, showing a particularly potent effect on the prostate cancer cell line, PC-3. nih.gov This peptide induced early cell apoptosis in PC-3 cells at a concentration of 5 µM, an effect associated with the activation of Caspase-3. nih.gov
A study on ranatuerin-2-AW (R2AW) and its analogues demonstrated their antiproliferative activity against a panel of human cancer cell lines. mdpi.comnih.gov The parent peptide, R2AW, inhibited the proliferation of cancer cells with half-maximal inhibitory concentration (IC50) values ranging from 5.093 µM to 33.20 µM. nih.gov The tested cell lines included human prostate carcinoma (PC-3), human non-small-cell lung cancer (H838), human glioblastoma astrocytoma (U251MG), human breast cancer (MCF-7), and human colorectal carcinoma (HCT 116). mdpi.com An analogue with enhanced cationicity and hydrophobicity, [Lys4,19, Leu20]R2AW(1-22)-NH2, showed significantly optimized anticancer activities. mdpi.comnih.gov Another hydrophobicity-enhanced peptide, [Trp6,10]R2AW(1-22)-NH2, also exhibited significant inhibition of cancer cell growth at a concentration of 10 µM. mdpi.com
Research on other ranatuerin-related peptides has further expanded the scope of their potential anticancer applications to include liver and ovarian cancer cell lines. frontiersin.org The proposed mechanism for their anticancer action is similar to their antimicrobial activity, involving the disruption of the cancer cell membrane, which often carries a net negative charge, making them susceptible to these cationic peptides. nih.gov
Table 2: Anticancer Activity of Ranatuerin Peptides
| Peptide | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Ranatuerin-2PLx | PC-3 | Prostate | - | nih.gov |
| Ranatuerin-2-AW (R2AW) | PC-3 | Prostate | - | mdpi.comnih.gov |
| Ranatuerin-2-AW (R2AW) | H838 | Lung | - | mdpi.comnih.gov |
| Ranatuerin-2-AW (R2AW) | U251MG | Glioblastoma | - | mdpi.comnih.gov |
| Ranatuerin-2-AW (R2AW) | MCF-7 | Breast | - | mdpi.comnih.gov |
| Ranatuerin-2-AW (R2AW) | HCT 116 | Colorectal | - | mdpi.comnih.gov |
| Ranatuerins | - | Breast, Liver | - | frontiersin.org |
| Raniseptin PL (related peptide) | - | Ovarian, Lung | - | frontiersin.org |
Strategies for Developing Analogues with Enhanced Efficacy and Differential Cellular Interactions
The development of ranatuerin analogues with improved therapeutic properties is an active area of research. mdpi.comresearchgate.net A key strategy involves targeted modifications to the peptide's structure to enhance its bioactivity and selectivity. mdpi.comnih.gov One successful approach has been to increase the net positive charge (cationicity) and hydrophobicity of the peptide. mdpi.com For example, the analogue [Lys4,19, Leu20]R2AW(1-22)-NH2, which was designed to have enhanced cationicity and hydrophobicity, demonstrated significantly optimized antibacterial and anticancer activities compared to the parent peptide. mdpi.comnih.govnih.gov Substituting acidic amino acid residues with positively charged lysine (B10760008) residues has been shown to improve antimicrobial potency. mdpi.comunina.it Specifically, replacing asparagine with lysine at position 8 in Ranatuerin-1 (B1576056) increased its positive charge and potency against both Gram-positive and Gram-negative bacteria. unina.it This improvement is likely due to an increased α-helicity of the N-terminal domain and enhanced cationic charge, which are crucial for binding to the negatively charged phospholipids (B1166683) in bacterial cell membranes. unina.it
Another strategy involves truncation of the peptide sequence. nih.gov In the case of ranatuerin-2Pb, a truncated analogue, RPb, was created by retaining the 18 C-terminal amino acids and amidating the C-terminus. nih.gov This modification resulted in an enlarged antimicrobial spectrum and decreased hemolytic effect. nih.gov The study of ranatuerin-2-AW (R2AW) also explored truncation and the role of the "Rana box," a conserved C-terminal cyclic domain. mdpi.comvulcanchem.com It was found that the disulfide bridge and the Rana box were dispensable for the antibacterial activity of ranatuerin-2 peptides, as serine-substitution and cyclic-domain-deletion products showed similar activity to the natural peptide. mdpi.comvulcanchem.com However, for Ranatuerin-2PLx, the artificial deficiency of the conserved rana-box loop or the net positive charge in the C-terminal domain notably reduced its biological activities, suggesting that for this particular peptide, both the cysteine-bridged segment and the cationicity within the loop are important for its potency. nih.gov These findings highlight that the structure-activity relationships can be complex and peptide-specific.
In Vivo Efficacy Studies in Non-Mammalian Models (e.g., Waxworm Model)
To assess the therapeutic potential of ranatuerin peptides in a living organism, in vivo efficacy studies have been conducted using non-mammalian models, such as the waxworm, Galleria mellonella. mdpi.comnih.gov The waxworm model is a valuable tool for preliminary in vivo assessment of antimicrobial agents due to its cost-effectiveness and the ethical considerations associated with mammalian models.
In one study, the in vivo efficacy of the optimized analogue [Lys4,19, Leu20]R2AW(1-22)-NH2 was evaluated in a waxworm model infected with MRSA. mdpi.comnih.govvulcanchem.com The results showed that this peptide could decrease the mortality rate of the infected waxworms, indicating its potential therapeutic effect against MRSA infections in vivo. mdpi.com Specifically, at a dose of 10 mg/kg, approximately 40% of the infected larvae survived over a five-day period. mdpi.com Importantly, the peptide itself showed no toxicity to the larvae in the absence of infection. mdpi.com
Another study investigated the anti-S. aureus effect of the truncated analogue RPb in a waxworm model. nih.gov RPb was found to decrease the mortality of S. aureus-infected Galleria mellonella larvae, further supporting the in vivo antimicrobial potential of ranatuerin analogues. nih.gov These studies in non-mammalian models provide crucial proof-of-concept for the in vivo efficacy of ranatuerin peptides and justify further investigation in more complex animal models.
Analytical and Methodological Approaches in Ranatuerin 1t Research
Chromatographic Techniques for Isolation and Purification
The initial step in studying naturally occurring peptides like Ranatuerin-1T involves their isolation and purification from complex biological mixtures, such as the skin secretions of the European common frog, Rana temporaria. unimas.mynih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. unimas.mysmolecule.com
Reverse-phase HPLC (RP-HPLC) is particularly effective in separating peptides based on their hydrophobicity. nih.govvulcanchem.com In a typical RP-HPLC setup, the crude skin secretion is injected into a column packed with a nonpolar stationary phase (e.g., C18). unimas.my A gradient of increasing organic solvent, such as acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA), is then used to elute the bound components. unimas.my Peptides with lower hydrophobicity elute earlier, while more hydrophobic peptides like this compound are retained longer. The elution is monitored by detecting absorbance at specific wavelengths, typically 214 nm and 280 nm, which correspond to the peptide bonds and aromatic amino acid residues, respectively. unimas.my This process allows for the collection of highly purified fractions of this compound for subsequent analysis. nih.govvulcanchem.com
Gel permeation chromatography can also be employed as an initial purification step to separate molecules based on size before the higher resolution separation by RP-HPLC. google.comgoogle.com
Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis
Once purified, mass spectrometry (MS) is the definitive method for determining the molecular mass of this compound and verifying its amino acid sequence. uniprot.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for peptide analysis. nih.govuniprot.orgmdpi.com ESI-MS has been used to determine the molecular mass of this compound to be approximately 3397.3 Da. uniprot.org
Tandem mass spectrometry (MS/MS) is employed for de novo sequencing, where the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. nih.gov This technique is crucial for confirming the primary structure of this compound, which has been established as GLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC. nih.govuniprot.org
Furthermore, mass spectrometry is instrumental in identifying post-translational modifications (PTMs), which are chemical alterations to the peptide after its synthesis. thermofisher.com For this compound, a key PTM is the formation of an intramolecular disulfide bond between two cysteine residues. uniprot.org This disulfide bridge creates a cyclic region at the C-terminus of the peptide, a feature common to many ranatuerin family peptides. google.comgoogle.com
Spectroscopic Methods for Secondary Structure Characterization
The biological activity of this compound is intimately linked to its three-dimensional structure, particularly its secondary structure. Circular Dichroism (CD) spectroscopy is the primary technique used to investigate the conformational properties of peptides in different environments. nih.govmdpi.comnih.govuconn.edu CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides with organized secondary structures. uconn.edu
CD studies have shown that ranatuerin peptides, including this compound, are often unstructured in aqueous solutions but adopt a significant α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.govmdpi.comnih.gov The CD spectrum of an α-helical peptide is characterized by distinct negative bands around 208 and 222 nm and a positive band around 190 nm. The percentage of α-helical content can be estimated from the CD spectra, providing valuable insights into the structural changes the peptide undergoes upon interacting with bacterial membranes. nih.gov For instance, studies on related ranatuerin peptides show a transition to an α-helical structure in the presence of membrane-mimicking liposomes. mdpi.com
Microscopic Techniques for Visualizing Cellular and Membrane Interactions
While specific microscopic studies focusing solely on this compound are not extensively detailed in the provided search results, the use of microscopic techniques is a common and powerful approach in the broader field of antimicrobial peptide research to visualize their effects on bacterial cells. mdpi.comfrontiersin.org
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe morphological changes in bacteria upon treatment with antimicrobial peptides. mdpi.combcreptilesandamphibians.ca These techniques can reveal damage to the cell wall, membrane disruption, and leakage of cellular contents. For example, studies on other ranatuerin peptides have used SEM to demonstrate the induction of morphological abnormalities on the cell surface of various pathogens. mdpi.com
Fluorescence microscopy, including confocal microscopy, is another valuable tool. frontiersin.orgbiorxiv.orgportlandpress.com By using fluorescent dyes that stain specific cellular components (e.g., the cell membrane or DNA), researchers can visualize the process of membrane permeabilization and peptide-membrane interactions in real-time. Giant unilamellar vesicles (GUVs), which are cell-sized model membranes, can be visualized under a microscope to study peptide-induced pore formation or membrane disruption directly. frontiersin.org
Cell-Based Assays for Mechanistic Investigations
To understand the functional consequences of this compound's interaction with bacteria, several cell-based assays are employed. These assays provide quantitative data on the peptide's antimicrobial efficacy and its ability to combat bacterial biofilms.
Time-Kill Kinetics Assays
Time-kill kinetics assays are performed to determine the rate at which an antimicrobial agent kills a specific bacterial strain. emerypharma.com This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. emerypharma.com In a typical time-kill assay, a bacterial culture is incubated with the peptide at various concentrations (often multiples of its Minimum Inhibitory Concentration or MIC), and the number of viable bacteria (colony-forming units, CFU/mL) is determined at different time points over a period of up to 24 hours. nih.govemerypharma.com
Studies on related ranatuerin peptides have shown that they can rapidly kill bacteria. For example, some ranatuerin analogues can eradicate all bacteria within minutes to hours at concentrations of 1x MIC or 4x MIC. nih.govmdpi.com This rapid killing action is a hallmark of many membrane-disrupting antimicrobial peptides. mdpi.com
Anti-Biofilm Assays
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov Assays to determine the anti-biofilm activity of peptides like this compound are therefore of significant interest. These assays typically measure two key parameters: the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimal Biofilm Eradication Concentration (MBEC). nih.gov
The MBIC is the lowest concentration of the peptide that prevents the formation of a biofilm. nih.gov The MBEC is the lowest concentration required to eradicate a pre-formed biofilm. nih.gov These values are often determined using a microtiter plate assay where biofilm biomass is quantified using a staining agent like crystal violet. mdpi.comscielo.br The metabolic activity of the cells within the biofilm can also be assessed using colorimetric assays such as the MTT assay. scielo.br Research on other ranatuerin peptides has demonstrated their ability to both inhibit the formation of and eradicate existing biofilms of clinically relevant bacteria like Staphylococcus aureus. nih.govmdpi.com
Cell Viability and Proliferation Assays (e.g., MTT Assay)
Cell viability and proliferation assays are fundamental in assessing the cytotoxic effects of compounds like this compound on both cancerous and normal cells. The MTT assay is a widely used colorimetric method for this purpose. promega.de
Application in Ranatuerin Research: While specific MTT assay data for this compound is not extensively detailed in the available literature, the methodology is well-established for other members of the ranatuerin family, such as Ranatuerin-2PLx and Ranatuerin-2Pb. nih.govnih.gov In studies involving these related peptides, various human cancer cell lines are treated with a range of peptide concentrations. nih.govnih.gov For instance, in the investigation of Ranatuerin-2PLx, five different cancer cell lines, including non-small cell lung cancer (H157) and human prostate carcinoma (PC-3), were exposed to the peptide for 24 hours. nih.gov Following this incubation, an MTT solution is added, and after a further incubation period to allow for formazan (B1609692) crystal formation, a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) is used to dissolve the crystals. nih.gov The optical density is then read at a specific wavelength (e.g., 550 nm) to determine the inhibitory concentration (IC₅₀) of the peptide, which is the concentration required to inhibit the proliferation of 50% of the cells. nih.gov
Table 1: Example of Cancer Cell Lines Used in Ranatuerin Viability Studies
| Cell Line | Cancer Type |
|---|---|
| H157 | Non-small cell lung cancer |
| MCF-7 | Breast cancer |
| U251MG | Glioblastoma |
| PC-3 | Prostate carcinoma |
| MDA-MB-435s | Melanoma |
This table is representative of cell lines used in the study of ranatuerin peptides like Ranatuerin-2Pb. nih.gov
Apoptosis Detection Assays (e.g., Annexin V-FITC/Propidium Iodide Staining, Caspase Activation Assays)
To determine whether a compound induces cell death through apoptosis (programmed cell death) or necrosis, specific assays are employed.
Annexin V-FITC/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. vulcanchem.com
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment. vulcanchem.com Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. vulcanchem.com When labeled with a fluorochrome like fluorescein (B123965) isothiocyanate (FITC), Annexin V can bind to these exposed PS molecules on the surface of early apoptotic cells. vulcanchem.com Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of viable or early apoptotic cells. nih.gov However, it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red. nih.gov
Interpretation of Results:
Annexin V-FITC (-) / PI (-): Viable cells. vulcanchem.com
Annexin V-FITC (+) / PI (-): Early apoptotic cells. vulcanchem.com
Annexin V-FITC (+) / PI (+): Late apoptotic or necrotic cells. vulcanchem.com
Annexin V-FITC (-) / PI (+): Necrotic cells.
Caspase Activation Assays: Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. plos.org They exist as inactive zymogens and are activated in a cascade during the apoptotic process. plos.org Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3). bio-rad-antibodies.com
Methodology: The activation of specific caspases can be measured using various kits. For example, the activity of caspase-3 can be quantified using a substrate that, when cleaved by the active enzyme, releases a fluorescent or colorimetric molecule. nih.gov In research on Ranatuerin-2PLx, prostate cancer cells (PC-3) were treated with the peptide, and the cell lysate was then incubated with a specific caspase-3 substrate. nih.gov The resulting fluorescence was measured to determine the level of caspase-3 activation compared to untreated control cells. nih.gov The cleavage of caspases and their substrates, such as PARP, can also be detected by immunoblotting. oup.com
Table 2: Apoptosis Detection Results for Ranatuerin-2PLx on PC-3 Cells
| Time Point | Observation | Implication |
|---|---|---|
| 6 hours | Annexin V-FITC positive, PI negative cells observed. nih.gov | Indicates early apoptosis is initiated. nih.gov |
| 6 hours | Increased Caspase-3 activity detected. nih.gov | Confirms the involvement of the caspase cascade. nih.gov |
| 24 hours | Majority of cells are Annexin V-FITC and PI positive. nih.gov | Suggests progression to late-stage apoptosis. nih.gov |
These findings for Ranatuerin-2PLx illustrate the type of data generated from apoptosis assays. nih.gov
Molecular Biology Techniques for Gene Expression Analysis (e.g., PCR, RT-PCR)
Molecular biology techniques are essential for studying the expression of genes that encode peptides like this compound. Reverse Transcription Polymerase Chain Reaction (RT-PCR) and its quantitative version (RT-qPCR) are powerful tools for this purpose. slideshare.net
Principle of RT-PCR and RT-qPCR: RT-PCR is used to detect and amplify a specific RNA target. mdpi.com The process involves two main steps:
Reverse Transcription (RT): An enzyme called reverse transcriptase synthesizes a complementary DNA (cDNA) strand from an RNA template. mdpi.com
Polymerase Chain Reaction (PCR): The newly synthesized cDNA is then used as a template for PCR, where a specific segment is amplified exponentially using primers. mdpi.com
RT-qPCR, or real-time PCR, allows for the monitoring and quantification of the amplification process in real-time by using fluorescent reporters. cdnsciencepub.com This enables the determination of the initial amount of the target RNA, providing a measure of gene expression levels. cdnsciencepub.com
Application in Ranatuerin Research: RT-PCR has been utilized to clone the cDNAs encoding the biosynthetic precursors of various ranatuerin peptides from frog skin and brain tissue. nih.gov For example, in studies on Rana tagoi okiensis, RT-PCR was used to clone the precursors of ranatuerin-2TOa and -2TOb from skin RNA preparations. nih.gov Furthermore, RT-PCR has been employed to analyze the tissue-specific expression of ranatuerin genes. nih.gov In Rana sylvatica, RT-PCR was used to assess the relative mRNA expression levels of the antimicrobial peptide brevinin-1SY in different tissues and under various stress conditions. biologists.com These studies demonstrate the utility of RT-PCR in understanding the genetic basis and regulation of ranatuerin peptide production. nih.govbiologists.com
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ranatuerin-2PLx |
| Ranatuerin-2Pb |
| Ranatuerin-2TOa |
| Ranatuerin-2TOb |
| Brevinin-1SY |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Formazan |
| Dimethyl sulfoxide (DMSO) |
| Annexin V-FITC |
| Propidium Iodide (PI) |
| Phosphatidylserine (PS) |
| Caspase-3 |
| Caspase-8 |
| Caspase-9 |
Future Research Directions and Translational Perspectives
Elucidating Unresolved Mechanistic Pathways and Novel Cellular Targets
The primary mechanism of action for many amphibian antimicrobial peptides (AMPs) involves the disruption of microbial cell membranes. mdpi.comunina.itmdpi.com However, the precise molecular interactions and downstream cellular consequences for Ranatuerin-1T are not fully understood. Future research should prioritize a detailed elucidation of its mechanistic pathways. While it is known to inhibit the growth of Staphylococcus aureus and Escherichia coli, the specifics of its interaction with bacterial membranes—whether through established models like the 'barrel-stave,' 'carpet-like,' or 'toroidal' pore formation—remain to be determined for this particular peptide. nih.govmdpi.com
Furthermore, recent studies on other amphibian AMPs suggest that membrane disruption may not be the sole mechanism of action, especially at sublethal concentrations. mdpi.com There is a growing body of evidence indicating that these peptides can translocate across the cell membrane and interact with various intracellular targets, disrupting essential cellular processes. mdpi.com Potential novel cellular targets for this compound that warrant investigation include:
Nucleic Acids: Binding to DNA or RNA to inhibit replication and transcription.
Enzymes: Interference with key metabolic enzymes, such as those involved in cell wall synthesis or energy production like ATP synthase. unina.it
Ribosomes: Inhibition of protein synthesis.
Identifying these intracellular targets would provide a more comprehensive understanding of this compound's bioactivity and could reveal pathways to circumvent antibiotic resistance mechanisms that rely on altering the cell membrane. mdpi.com
Advanced Peptide Engineering and De Novo Design Strategies
The native this compound peptide provides a natural scaffold that can be optimized through advanced peptide engineering. Structure-activity relationship (SAR) studies on related ranatuerin peptides have demonstrated that targeted modifications can significantly enhance potency and selectivity while minimizing undesirable effects like hemolysis. mdpi.comunina.it
A key strategy involves increasing the peptide's net positive charge (cationicity) and modulating its hydrophobicity, as these are critical parameters for binding to negatively charged bacterial membranes. mdpi.commdpi.com For instance, the substitution of asparagine with lysine (B10760008) at position 8 in Ranatuerin-1 (B1576056) resulted in an analog with increased cationicity, enhanced α-helicity, and significantly improved potency against a range of bacteria with only a minor increase in hemolytic activity. mdpi.comunina.itnih.gov Similar strategic substitutions could be applied to this compound.
Future engineering strategies for this compound could include:
Amino Acid Substitution: Systematically replacing specific residues to enhance cationicity (e.g., substituting neutral or acidic residues with lysine or arginine) and optimize the hydrophobic moment without drastically increasing toxicity. mdpi.comfrontiersin.org
Truncation and Hybridization: Creating truncated versions to identify the minimal active domain or designing hybrid peptides that combine beneficial domains from this compound and other AMPs. Studies on Ranatuerin-2 (B1576050) peptides have shown that removing the C-terminal "Rana box" can be done without losing antibacterial function, suggesting that the core helical structure is paramount. mdpi.comnih.gov
De Novo Design: Moving beyond modifications of the native sequence, de novo design strategies can be employed to create entirely new peptides. plos.orgelifesciences.org These methods use computational models to design peptides with ideal amphipathic structures (distinct hydrophobic and hydrophilic faces), which are crucial for membrane interaction. frontiersin.org This approach allows for the creation of ultrashort, stable, and highly active peptides that are easier and more cost-effective to synthesize. plos.org
Exploration of Undiscovered Biological Activities and Therapeutic Applications
While this compound was initially identified by its antibacterial properties, many amphibian AMPs are multifunctional. nih.govnih.gov A crucial area for future research is the systematic screening of this compound for a broader range of biological activities. The discovery that other ranatuerins, such as Ranatuerin-2PLx and engineered variants of Ranatuerin-2-AW, possess potent anticancer activities suggests a promising avenue for investigation. mdpi.comnih.gov These peptides often exert their effects through mechanisms similar to their antimicrobial action, targeting the negatively charged membranes of cancer cells. nih.gov
Potential therapeutic applications for this compound that should be explored include:
Anticancer Activity: Testing against a panel of human cancer cell lines, such as prostate, lung, and breast cancer cells, which have shown susceptibility to other ranatuerins. nih.govvulcanchem.com
Antifungal and Antiparasitic Activity: Although the initial report found this compound to be inactive against Candida albicans, engineered analogs or testing against a wider array of fungal and parasitic pathogens (like Leishmania) could yield different results. nih.govresearchgate.net
Antiviral Properties: Screening for activity against enveloped viruses, where the peptide could disrupt the viral envelope.
Immunomodulatory Effects: Investigating the ability to modulate host immune responses, such as reducing inflammation or acting as a chemotactic agent for immune cells. nih.gov
Integration with Emerging Biotechnological Platforms for Enhanced Efficacy
The therapeutic potential of peptides like this compound can be significantly amplified by integrating them with emerging biotechnological platforms. These technologies can help overcome inherent limitations of peptides, such as stability and delivery.
Future research should focus on:
Nanoparticle Conjugation: Loading this compound onto or into nanoparticles can protect it from degradation by proteases, improve its solubility, and enable targeted delivery to infection sites or tumors, thereby increasing efficacy and reducing potential systemic toxicity.
Biomaterial Functionalization: Incorporating this compound into biomaterials for medical devices, wound dressings, or tissue engineering scaffolds can create surfaces that resist microbial colonization and biofilm formation.
Synergistic Formulations: Combining this compound with conventional antibiotics or other AMPs could lead to synergistic effects, where the combination is more effective than either agent alone. This approach could also help combat the development of drug resistance.
Challenges and Opportunities in Translational Research of Amphibian Peptides
The path from discovering a promising peptide like this compound to developing a clinical therapeutic is fraught with challenges, but also rich with opportunities. rsc.org
Challenges:
Stability and Bioavailability: Peptides are often susceptible to degradation by proteases in the body and typically have poor oral bioavailability, limiting their systemic use. frontiersin.orgrsc.org
Toxicity: While many AMPs show selectivity for microbial cells, potential toxicity to host cells (hemolytic and cytotoxic activity) must be carefully evaluated and minimized through peptide engineering. rsc.org
Cost of Production: The chemical synthesis of long or complex peptides can be expensive, posing a barrier to large-scale production and commercialization. frontiersin.orgresearchgate.net
Regulatory Hurdles: The development pathway for peptide-based drugs is complex and lengthy.
Opportunities:
Combating Antibiotic Resistance: AMPs often have novel mechanisms of action that are effective against multidrug-resistant bacteria, addressing a critical global health threat. mdpi.commdpi.comresearchgate.net Their membrane-disrupting action is less likely to induce resistance compared to conventional antibiotics that target specific enzymes. mdpi.com
Broad-Spectrum Activity: The potential for a single peptide to exhibit antibacterial, antifungal, and anticancer properties makes them highly versatile therapeutic candidates. nih.govresearchgate.netresearchgate.net
Vast Natural Diversity: Amphibians represent an enormous and largely untapped reservoir of peptide diversity. nih.gov Continued bioprospecting of amphibian skin secretions is likely to yield many more novel peptides with therapeutic potential. researchgate.net
Q & A
Q. How to differentiate between direct and indirect mechanisms of action in this compound’s pharmacological effects?
- Methodology : Use genetic knockout models or siRNA silencing to ablate putative targets. Combine with time-resolved activity assays (e.g., calcium flux measurements) to distinguish primary vs. downstream effects. Validate using orthogonal pharmacological inhibitors .
Ethical & Reporting Standards
- Data Presentation : Follow journal-specific guidelines for figures/tables (e.g., Roman numerals for tables in pharmaceutical journals) .
- Ethical Compliance : Disclose animal ethics approvals (IACUC) and human subject consent forms in methods sections. Use ARRIVE or STROBE checklists for reporting rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
